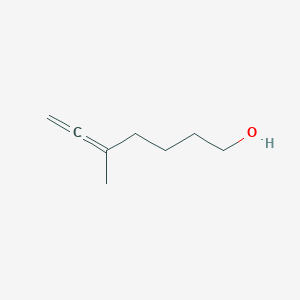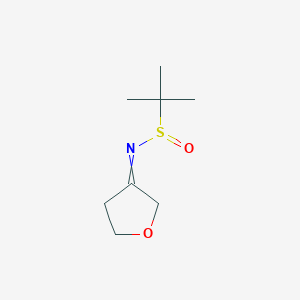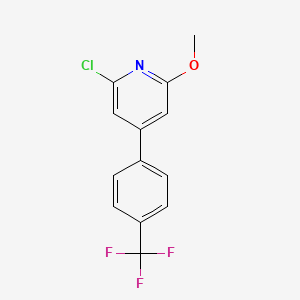
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone: is an organic compound that belongs to the class of aromatic ketones It consists of a biphenyl group attached to a methanone moiety, which is further connected to a trimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone typically involves the following steps:
Formation of Biphenyl-4-yl Grignard Reagent: Biphenyl-4-yl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent.
Reaction with 3,4,5-Trimethoxybenzaldehyde: The Grignard reagent is then reacted with 3,4,5-trimethoxybenzaldehyde under controlled conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-methanone can be compared with other similar compounds, such as:
Biphenyl-4-yl-(3,4-dimethoxy-phenyl)-methanone: Lacks one methoxy group, which may affect its chemical and biological properties.
Biphenyl-4-yl-(3,4,5-trimethoxy-phenyl)-ethanone: Has an ethanone group instead of a methanone group, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C22H20O4 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(4-phenylphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H20O4/c1-24-19-13-18(14-20(25-2)22(19)26-3)21(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3 |
Clave InChI |
PMDCTFZUVLGFIW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[2-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13985812.png)


![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)

![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)

